Btk-IN-7
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Overview
Description
Btk-IN-7 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-7 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
Btk-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Helps in understanding the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions.
Industry: Used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.
Mechanism of Action
Btk-IN-7 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell proliferation, survival, and differentiation, leading to reduced B-cell activity and potential therapeutic benefits in B-cell malignancies and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor known for its high potency and selectivity.
Uniqueness of Btk-IN-7
This compound stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its unique chemical structure allows for effective inhibition of Bruton’s tyrosine kinase with minimal off-target effects, providing a promising option for the treatment of B-cell malignancies and autoimmune diseases .
Properties
Molecular Formula |
C30H32N6O4 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[3-[6-cyclohexyl-2-[3-(2-methoxyethoxy)anilino]-7-oxopteridin-8-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N6O4/c1-3-26(37)32-21-11-7-13-23(17-21)36-28-25(34-27(29(36)38)20-9-5-4-6-10-20)19-31-30(35-28)33-22-12-8-14-24(18-22)40-16-15-39-2/h3,7-8,11-14,17-20H,1,4-6,9-10,15-16H2,2H3,(H,32,37)(H,31,33,35) |
InChI Key |
SRHREEZCKYAMCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC2=NC=C3C(=N2)N(C(=O)C(=N3)C4CCCCC4)C5=CC=CC(=C5)NC(=O)C=C |
Origin of Product |
United States |
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